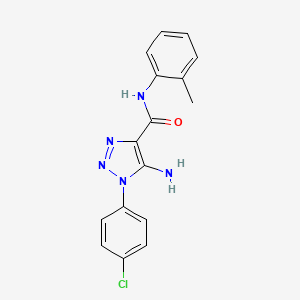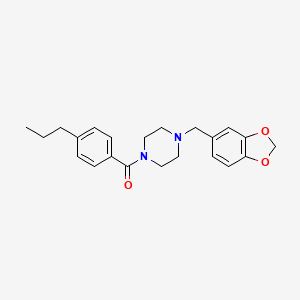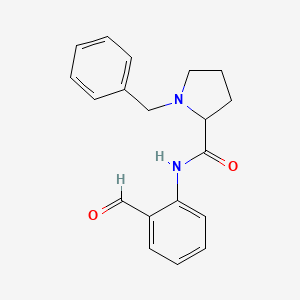![molecular formula C19H23FN2O3S B5009616 N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5009616.png)
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-benzyl-N~1~-(tert-butyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide, commonly known as BFSG, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a glycine derivative that has been synthesized using a specific method, and its mechanism of action has been studied extensively.
Scientific Research Applications
BFSG has been found to have potential applications in scientific research. The compound has been extensively studied for its ability to inhibit certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and fibroblast activation protein (FAP). Inhibition of these enzymes has been linked to various diseases, including cancer and diabetes. BFSG has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism of Action
BFSG exerts its effects by binding to the active site of DPP-4 and FAP, inhibiting their activity. This inhibition leads to an increase in the levels of certain hormones, such as glucagon-like peptide-1 (GLP-1), which has been shown to have beneficial effects on glucose metabolism. BFSG has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), through the activation of the nuclear factor kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
BFSG has been found to have various biochemical and physiological effects. The compound has been shown to increase insulin secretion and improve glucose tolerance in animal models of diabetes. BFSG has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, BFSG has been found to have a low toxicity profile, making it a safe compound for use in scientific research.
Advantages and Limitations for Lab Experiments
BFSG has several advantages for use in lab experiments. The compound has a high purity and stability, making it easy to handle and store. BFSG is also water-soluble, which allows for easy administration in animal models. However, BFSG has some limitations, such as its high cost and limited availability. Additionally, the compound has a short half-life in vivo, which may limit its effectiveness in certain experiments.
Future Directions
There are several future directions for the research on BFSG. One potential area of research is the development of more potent and selective inhibitors of DPP-4 and FAP. Additionally, the potential anti-inflammatory effects of BFSG could be further explored in animal models of inflammatory diseases. Another area of research is the development of novel delivery systems for BFSG, which could improve its half-life and effectiveness in vivo. Overall, BFSG has significant potential for use in scientific research, and further studies are needed to fully explore its applications.
Synthesis Methods
BFSG can be synthesized using a specific method that involves the reaction of tert-butyl N-(4-fluorophenylsulfonyl)glycinate with benzylamine in the presence of a base. The reaction results in the formation of BFSG as a white solid. The purity of the compound can be improved using various purification techniques, such as column chromatography.
properties
IUPAC Name |
2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-19(2,3)21-18(23)14-22(13-15-7-5-4-6-8-15)26(24,25)17-11-9-16(20)10-12-17/h4-12H,13-14H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAYCRISCLVZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-2-butyn-1-yl-N-(2-furylmethyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5009538.png)
![3-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B5009545.png)
![N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5009552.png)
![ethyl 8-chloro-2-[(4-methylbenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B5009554.png)

![2-benzyl-6-chloro-5-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5009561.png)
![N-(3-chlorophenyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5009576.png)

![1-(4-isopropylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5009588.png)

![N-{2-[4-(3,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5009600.png)
![N-(3-bromophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5009605.png)

![N-(4-nitrophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5009639.png)